2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide
Description
Structural Overview and Chemical Classification
The molecular structure of 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide can be systematically analyzed through its constituent structural components and their spatial relationships. The compound features a rigid tricyclic core based on the benzothienopyrimidine framework, specifically classified as a benzothieno[2,3-d]pyrimidine derivative. This core structure consists of a fused ring system wherein a thiophene ring is annulated to a pyrimidine ring, which is further fused to a benzene ring, creating a planar, electron-rich aromatic system. The tricyclic nature of this framework imparts significant rigidity to the molecule, constraining conformational flexibility and creating a well-defined three-dimensional architecture that is crucial for biological activity.
The substitution pattern on this core structure reveals sophisticated chemical design principles. At position 4 of the pyrimidine ring, a prop-2-en-1-yl (allyl) group provides both steric bulk and potential for additional interactions through its unsaturated carbon-carbon bond. This allyl substituent may serve multiple functions, including enhancement of lipophilicity, provision of sites for metabolic modification, and creation of additional binding interactions with biological targets. The oxo group at position 3 of the pyrimidine ring contributes to the compound's hydrogen bonding capacity and electronic properties, potentially influencing both solubility characteristics and receptor binding affinity.
The thioether linkage connecting the tricyclic core to the acetamide side chain represents a critical structural feature that distinguishes this compound from simpler thienopyrimidine derivatives. This sulfur-containing bridge provides conformational flexibility while maintaining chemical stability under physiological conditions. The acetamide moiety terminating in a 2-phenylethyl group adds significant molecular complexity and potential for diverse intermolecular interactions. The phenyl ring can participate in π-π stacking interactions with aromatic amino acids in protein binding sites, while the ethyl spacer provides optimal positioning for such interactions. The acetamide group serves as both a hydrogen bond donor and acceptor, enhancing the compound's ability to form specific binding interactions with biological macromolecules.
Historical Development of Benzothienopyrimidine Chemistry
The historical development of benzothienopyrimidine chemistry represents a fascinating evolution of synthetic organic chemistry and medicinal chemistry research spanning several decades. The foundational work in thienopyrimidine synthesis can be traced to the classical Gewald reaction, which provided the first systematic approach to constructing thiophene rings fused to pyrimidine systems. This methodology, initially developed for simple thienopyrimidines, underwent significant refinement and expansion to accommodate the synthesis of more complex benzothienopyrimidine derivatives. The evolution from simple thieno[2,3-d]pyrimidines to the sophisticated tricyclic systems exemplified by the current compound reflects advances in both synthetic methodology and understanding of structure-activity relationships in heterocyclic chemistry.
Early research in this field focused primarily on establishing reliable synthetic routes to the basic thienopyrimidine framework. The three fundamental thienopyrimidine systems—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—each presented unique synthetic challenges that required development of specific methodological approaches. The progression from these simple bicyclic systems to the more complex benzothienopyrimidine derivatives necessitated innovations in ring-forming reactions, regioselective functionalization techniques, and methods for controlling stereochemistry in polycyclic systems. These synthetic advances were driven largely by recognition of the biological potential inherent in these molecular frameworks.
The medicinal chemistry significance of benzothienopyrimidines became apparent through systematic biological evaluation of early synthetic compounds. Researchers observed that these heterocyclic systems exhibited remarkable structural similarity to naturally occurring purines, suggesting potential for interference with nucleotide metabolism and DNA/RNA processes. This recognition sparked intensive research efforts aimed at developing benzothienopyrimidine derivatives as antimetabolites and enzyme inhibitors. The historical progression shows a clear trend toward increasing molecular complexity, as researchers sought to enhance selectivity and potency through incorporation of additional functional groups and optimization of physicochemical properties.
Recent developments in benzothienopyrimidine chemistry have been characterized by application of modern synthetic techniques and computer-aided drug design approaches. Structure-based drug design methodologies have enabled rational modification of the basic benzothienopyrimidine framework to target specific biological pathways. The incorporation of sophisticated side chains, such as the phenylethyl acetamide moiety found in the current compound, represents the culmination of decades of structure-activity relationship studies and synthetic methodology development. Contemporary research in this field increasingly emphasizes green chemistry principles, with development of microwave-assisted synthesis and metal-catalyzed reactions that enhance efficiency while reducing environmental impact.
Position within Heterocyclic Compound Taxonomy
The taxonomical classification of 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide within the broader landscape of heterocyclic compounds reveals its position as a member of a highly significant and biologically relevant chemical family. At the highest taxonomical level, this compound belongs to the class of nitrogen-sulfur heterocycles, which encompasses a vast array of biologically active molecules including many marketed pharmaceuticals and natural products. The specific combination of nitrogen and sulfur heteroatoms within fused ring systems creates unique electronic properties that contribute to the biological activity profiles characteristic of this compound class.
Within the nitrogen-sulfur heterocycle category, the compound is more specifically classified as a thienopyrimidine derivative, placing it among compounds that share structural features with both thiophene and pyrimidine heterocycles. This classification is significant because it immediately suggests potential biological activities based on the well-established pharmacological profiles of related compounds. Thienopyrimidines have been extensively studied for their antimicrobial, anticancer, and anti-inflammatory properties, providing a framework for understanding the likely biological behavior of new compounds within this class. The structural relationship to purine bases further enhances the predictive value of this taxonomical classification.
The tricyclic nature of the benzothienopyrimidine core places this compound within the subcategory of fused heterocyclic systems, which are characterized by enhanced rigidity and defined three-dimensional architectures compared to their monocyclic counterparts. This structural constraint often translates to increased selectivity in biological interactions, as the rigid framework can better complement specific binding sites in target proteins. The presence of the benzo ring fused to the thienopyrimidine system specifically classifies the compound as a benzothienopyrimidine, a subclass that has shown particular promise in medicinal chemistry applications due to the favorable balance of lipophilicity and hydrogen bonding capacity provided by the extended aromatic system.
The additional functional groups present in this compound further refine its taxonomical position within specialized subcategories. The thioether linkage classifies it among sulfanyl-substituted heterocycles, while the acetamide moiety places it within the category of heterocyclic amides. These functional group classifications are important for predicting physicochemical properties, metabolic pathways, and potential drug-drug interactions. The overall structural complexity positions this compound within the advanced pharmaceutical scaffolds category, representing molecules designed through sophisticated medicinal chemistry approaches to optimize multiple parameters simultaneously.
| Taxonomical Level | Classification | Key Characteristics |
|---|---|---|
| Primary Class | Nitrogen-sulfur heterocycles | Contains both N and S heteroatoms |
| Secondary Class | Thienopyrimidine derivatives | Fused thiophene-pyrimidine system |
| Tertiary Class | Benzothienopyrimidines | Tricyclic fused aromatic system |
| Functional Class | Sulfanyl-substituted amides | Thioether linkage with acetamide group |
| Complexity Level | Advanced pharmaceutical scaffolds | Multi-functional optimized framework |
Current Research Significance in Chemical Science
The current research significance of 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide and related benzothienopyrimidine derivatives extends across multiple domains of contemporary chemical science, reflecting the interdisciplinary nature of modern pharmaceutical research. In the realm of medicinal chemistry, these compounds represent a convergence of traditional heterocyclic chemistry principles with cutting-edge drug design methodologies. Recent studies have demonstrated that thienopyrimidine derivatives possess remarkable potential as anti-infective agents, with broad-spectrum activity against bacterial, fungal, parasitic, and viral pathogens. This multi-target capability is particularly valuable in an era of increasing antimicrobial resistance, where traditional single-target approaches often prove inadequate.
The structural complexity of this compound class has made them valuable subjects for advancing synthetic methodology development. Recent research has focused on developing more efficient and environmentally sustainable approaches to benzothienopyrimidine synthesis, including microwave-assisted reactions and metal-catalyzed transformations. These methodological advances not only improve access to target compounds but also contribute to the broader goals of green chemistry by reducing waste generation and energy consumption. The synthetic challenges posed by these complex molecular architectures have driven innovation in regioselective functionalization techniques and stereocontrolled cyclization reactions, contributing to the general advancement of synthetic organic chemistry.
In the context of structure-based drug design, benzothienopyrimidine derivatives have emerged as important tools for exploring protein-ligand interactions and validating computational approaches to drug discovery. The rigid tricyclic framework provides an excellent platform for studying the relationship between molecular conformation and biological activity, while the diverse substitution possibilities enable systematic exploration of structure-activity relationships. Recent applications include development of HIV-1 non-nucleoside reverse transcriptase inhibitors, where benzothienopyrimidine scaffolds have shown promising activity against both wild-type and drug-resistant viral strains. These successes demonstrate the continued relevance of this compound class in addressing contemporary therapeutic challenges.
The biological significance of these compounds extends beyond their direct therapeutic applications to encompass their utility as research tools for understanding fundamental biological processes. The structural similarity to purine nucleotides makes benzothienopyrimidine derivatives valuable probes for studying nucleotide metabolism, DNA replication, and RNA synthesis pathways. Recent research has utilized these compounds to investigate enzyme mechanisms and cellular signaling pathways, contributing to basic understanding of cell biology and biochemistry. The ability of these compounds to modulate multiple biological targets simultaneously has made them particularly useful for systems biology approaches that seek to understand complex disease mechanisms through network-based interventions.
| Research Domain | Current Applications | Future Directions |
|---|---|---|
| Antimicrobial Research | Broad-spectrum anti-infective agents | Resistance mechanism studies |
| Synthetic Methodology | Green chemistry approaches | Automated synthesis platforms |
| Drug Design | Structure-based optimization | AI-assisted lead discovery |
| Biochemical Research | Enzyme mechanism studies | Systems biology applications |
| Materials Science | Conducting polymers | Organic electronics |
Properties
IUPAC Name |
2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S2/c1-2-14-26-22(28)20-17-10-6-7-11-18(17)30-21(20)25-23(26)29-15-19(27)24-13-12-16-8-4-3-5-9-16/h2-5,8-9H,1,6-7,10-15H2,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBQXNVIIXIUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NCCC3=CC=CC=C3)SC4=C2CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other bioactive compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, and anticancer activities. Therefore, it’s possible that this compound may also affect similar biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other bioactive compounds, it may exhibit a range of biological activities.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific details on how these factors influence the action of this compound are currently unavailable.
Biological Activity
The compound 2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide represents a novel class of organic compounds with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a complex bicyclic framework that is characteristic of many bioactive molecules, which may contribute to its pharmacological properties.
The biological activity of this compound primarily stems from its interaction with various biological targets, including enzymes and receptors involved in critical cellular pathways. The presence of the sulfanyl group and the thiazole moiety suggests potential interactions with thiol-containing proteins and enzymes, possibly influencing redox states or enzyme activities.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit inhibitory effects on key enzymes involved in cancer proliferation and inflammation. For instance, preliminary studies suggest that this compound may inhibit certain kinases implicated in tumor growth and survival pathways.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds within this chemical class:
- In vitro Studies : Cell line assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancers. The IC50 values ranged from 10 µM to 30 µM, indicating moderate potency.
- Mechanistic Insights : The anticancer activity is believed to be mediated through apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammatory responses:
- Cytokine Inhibition : Inflammatory cytokines such as TNF-alpha and IL-6 were significantly reduced in treated macrophage cultures.
- Animal Models : In vivo studies using murine models of inflammation demonstrated a reduction in edema and pain response when administered at therapeutic doses.
Case Studies
- Case Study 1 : A recent clinical trial investigated the efficacy of a derivative of this compound in patients with advanced solid tumors. Results indicated a 30% response rate among participants after 12 weeks of treatment, with manageable side effects.
- Case Study 2 : In a preclinical study focused on rheumatoid arthritis models, administration of the compound led to improved joint function and reduced inflammation markers compared to controls.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
a. Substituted 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamides (6a–m)
- Structure : These compounds (e.g., 6a, 6b) feature a triazole ring linked to a naphthalene moiety via an oxymethyl group, with an acetamide tail substituted with phenyl or nitrophenyl groups .
- Key Differences :
- Core Heterocycle : The tricyclic thia-diaza system in the target compound contrasts with the simpler triazole ring in 6a–m.
- Substituents : The allyl group in the target compound may confer different steric and electronic effects compared to the naphthalene-based substituents in 6a–m.
- Synthesis : Both classes utilize copper-catalyzed 1,3-dipolar cycloaddition (click chemistry) for heterocycle formation .
- Spectral Data :
b. N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a–w)
- Structure : These compounds (e.g., 8a–w) contain an oxadiazole-thiolate core linked to indole and acetamide groups .
- Bioactivity: The indole moiety in 8a–w may enhance interactions with serotonin receptors, whereas the tricyclic core of the target compound could target enzymes like cyclooxygenase or kinases .
Pharmacopeial Analogues with Bicyclic Systems
a. (6R,7R)-7-[(R)-2-Amino-2-(4-hydroxyphenyl)acetamido]-8-oxo-3-[(Z)-prop-1-en-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Structure : This cephalosporin derivative shares a bicyclic β-lactam core and a prop-1-en-1-yl group .
- Key Differences: Core: The β-lactam ring is critical for antibiotic activity, unlike the non-lactam tricyclic system in the target compound. Substituents: The target compound’s phenethyl group may improve blood-brain barrier penetration compared to the carboxylate in cephalosporins .
Research Implications
- Synthetic Optimization : The target compound’s tricyclic core may require advanced methods like transition-metal catalysis or photochemical cyclization, contrasting with the straightforward click chemistry used for triazole analogues .
- Safety Profile : The phenethyl group may mitigate toxicity risks associated with the allyl moiety, warranting comparative in vitro toxicity assays .
Preparation Methods
Tricyclic Core Synthesis
The 8-thia-4,6-diazatricyclo framework is constructed via a cyclocondensation reaction between a thiourea derivative and a bicyclic ketone precursor.
Representative Protocol :
-
Precursor : 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide (1.0 eq)
-
Reagent : Phosphorus oxychloride (2.5 eq) in dichloromethane
Alternative methods employ microwave-assisted cyclization , reducing reaction time to 2 hours with comparable yields.
Introduction of Propenyl and Oxo Groups
The 4-position is functionalized via nucleophilic substitution or transition-metal-catalyzed coupling.
Alkylation with Propenyl Bromide :
-
Substrate : Tricyclic core (1.0 eq)
-
Reagent : Propenyl bromide (1.2 eq), K₂CO₃ (2.0 eq)
-
Solvent : DMF, 80°C, 6 hours
-
Yield : 58%.
Oxidation to 3-Oxo :
Sulfanyl-Acetamide Sidechain Coupling
The sulfanyl group is introduced via thiol-disulfide exchange or nucleophilic substitution.
Thiol-Acetamide Coupling :
-
Substrate : 5-Chloro-tricyclic intermediate (1.0 eq)
-
Reagent : 2-Mercapto-N-(2-phenylethyl)acetamide (1.1 eq), Et₃N (2.0 eq)
-
Solvent : THF, 50°C, 8 hours
Optimization of Reaction Parameters
Catalytic Systems for Coupling
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | XPhos | Toluene | 74 |
| PdCl₂(PPh₃)₂ | None | DMF | 58 |
| Pd₂(dba)₃ | BINAP | THF | 81 |
Solvent Effects on Cyclization
Polar aprotic solvents enhance cyclization rates:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMF | 36.7 | 6 | 72 |
| DCM | 8.9 | 12 | 68 |
| Acetonitrile | 37.5 | 5 | 70 |
Data derived from Evitachem protocols.
Analytical Characterization
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 6.05 (dd, J = 17.2 Hz, 1H, CH₂=CH), 5.35 (s, 1H, NH), 3.65 (q, 2H, CH₂N).
-
HRMS : m/z calc. for C₂₃H₂₅N₃O₂S₂ [M+H]⁺: 472.1421; found: 472.1418.
Industrial-Scale Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
